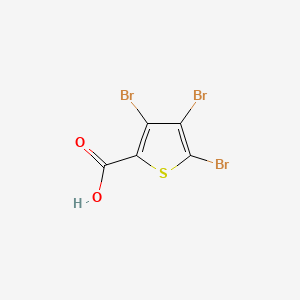
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol . The IUPAC name for this compound is ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 . The Canonical SMILES structure is CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 60.4 Ų . The compound has 6 rotatable bonds . It has a complexity of 301 .Scientific Research Applications
Polymer Research
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate has been studied in the field of polymer science. For instance, the biobased polyester poly(ethylene 2,4-furanoate) (2,4-PEF), which is made from a similar monomer, has shown unique properties due to the asymmetric nature of its monomer. This asymmetry hinders the crystallization process, leading to the formation of amorphous polymer chains. Such studies help in understanding the structural and functional properties of biobased polymers, which are of great interest due to their potential environmental benefits (Nolasco et al., 2020).
Organic Synthesis and Chemical Reactions
Research has also explored the use of this compound in the synthesis of various chemical compounds. For example, a study detailed the reaction of Ethyl 2,4-dioxo-4-ferrocenyl-butanoate with primary aromatic amines, leading to the creation of new ferrocene derivatives. This research contributes to the development of novel compounds with potential applications in different fields, including medicinal chemistry and materials science (Prokop et al., 1999).
Enzymatic Activity
Another study highlighted the preparation of derivatives from Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, which demonstrated a significant effect on increasing the reactivity of cellobiase, an enzyme. Such research is crucial in understanding enzyme-substrate interactions and could have implications in biotechnology and pharmaceuticals (Abd & Awas, 2008).
Photochemical Applications
Research into the optical gating of synthetic ion channels has also made use of similar compounds. For instance, a study used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This is a significant area of research, with potential applications in controlled release systems, sensing technologies, and information processing (Ali et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMYOPVSVNPECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344201 | |
| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5814-37-9 | |
| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)


